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Compound of Interest

Compound Name: 6-FAM-PEG3-Azide

Cat. No.: B1677517 Get Quote

Introduction

Fluorescent labeling of proteins is a fundamental technique for studying protein function,

localization, interactions, and dynamics. 6-FAM-PEG3-Azide is a versatile fluorescent probe

used for covalently labeling biomolecules in vitro. It features a 6-carboxyfluorescein (6-FAM)

fluorophore, known for its bright green fluorescence, linked to an azide group via a hydrophilic

polyethylene glycol (PEG3) spacer.[1] The azide group enables the specific attachment of the

dye to a protein of interest using "click chemistry," a set of highly efficient and bioorthogonal

reactions.[2][3] The PEG3 spacer enhances water solubility and minimizes potential steric

hindrance or unwanted interactions between the dye and the labeled protein.[1]

This document provides detailed protocols for the two-step labeling of proteins in vitro using 6-
FAM-PEG3-Azide. The primary methods covered are the copper(I)-catalyzed azide-alkyne

cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), offering

researchers flexibility based on their experimental needs and the nature of their target protein.

Principle of the Method

The labeling strategy involves two key stages:

Introduction of a Bioorthogonal Handle: The target protein must first be modified to contain

an alkyne group. This is typically achieved by reacting the protein with an alkyne-

functionalized crosslinker, for example, one targeting primary amines on lysine residues.
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Click Chemistry Reaction: The alkyne-modified protein is then reacted with 6-FAM-PEG3-
Azide. The azide on the dye and the alkyne on the protein undergo a cycloaddition reaction

to form a stable triazole linkage, covalently attaching the fluorescent probe to the protein.[4]

Caption: General workflow for two-step in vitro protein labeling.

Quantitative Data Summary
The following tables provide key properties of the 6-FAM fluorophore and typical reaction

parameters for click chemistry labeling.

Table 1: Photophysical and Chemical Properties of 6-FAM-PEG3-Azide

Property Value References

Chemical Formula
C₂₈H₂₆N₄O₁₀ (for 6-FAM
portion)

[5]

Molecular Weight
~660 g/mol (Varies slightly by

salt form)

Excitation Maximum (λex) ~492 - 496 nm [3][5]

Emission Maximum (λem) ~514 - 517 nm [5][6]

Appearance White to yellow powder/crystal [7]

Reactive Group Azide (-N₃) [2][3]

| Reacts With | Alkynes (terminal or strained) |[2][4] |

Table 2: Typical In Vitro Labeling Reaction Conditions
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Parameter
CuAAC (Copper-
Catalyzed)

SPAAC (Copper-Free)

Protein Partner
Terminal Alkyne-modified
Protein

Strained Alkyne (e.g.,
DBCO)-modified Protein

Protein Conc. 1 - 20 µM 1 - 20 µM

6-FAM-PEG3-Azide Conc.
1.5 - 10 molar excess over

protein

1.5 - 10 molar excess over

protein

Catalyst 50 - 200 µM CuSO₄ None required

Reducing Agent 1 - 5 mM Sodium Ascorbate None required

Ligand (Optional) 100 - 1000 µM TBTA or THPTA None required

Reaction Buffer
PBS, Tris, or HEPES, pH 7.0-

8.0

PBS, Tris, or HEPES, pH 7.0-

8.5

Temperature 4°C to 37°C 4°C to 37°C

| Incubation Time | 30 minutes to 4 hours | 1 to 12 hours |

Experimental Protocols
Protocol 1: Introduction of a Terminal Alkyne Handle onto the Protein

This protocol describes the modification of primary amines (e.g., on lysine residues) with a

terminal alkyne using an N-hydroxysuccinimide (NHS) ester crosslinker.

Materials:

Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

Alkyne-NHS ester (e.g., Propargyl-NHS Ester)

Anhydrous DMSO

Reaction buffer (e.g., PBS, pH 8.0)
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Desalting column for buffer exchange (e.g., Zeba™ Spin Desalting Columns)

Procedure:

Protein Preparation: If necessary, exchange the protein into the reaction buffer using a

desalting column to remove any amine-containing contaminants (e.g., Tris). Adjust the

protein concentration to 1-5 mg/mL.

Prepare Alkyne-NHS Ester Stock: Immediately before use, dissolve the Alkyne-NHS ester in

anhydrous DMSO to create a 10-50 mM stock solution.

Reaction Setup: Add a 10- to 20-fold molar excess of the Alkyne-NHS ester stock solution to

the protein solution. The final DMSO concentration should not exceed 10% (v/v) to maintain

protein integrity.

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with

gentle mixing.

Removal of Excess Reagent: Remove the unreacted Alkyne-NHS ester by buffer exchange

into a suitable buffer (e.g., PBS, pH 7.4) using a desalting column.

Confirmation (Optional): The success of the modification can be confirmed by mass

spectrometry. The alkyne-modified protein is now ready for the click chemistry reaction.

Protocol 2: Labeling via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol is suitable for proteins that are not sensitive to copper ions.

Materials:

Alkyne-modified protein (from Protocol 1)

6-FAM-PEG3-Azide

Anhydrous DMSO

Copper(II) Sulfate (CuSO₄) solution (e.g., 10 mM in water)
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Sodium Ascorbate solution (e.g., 100 mM in water, prepared fresh)

Optional: Copper-chelating ligand like TBTA or THPTA (e.g., 10 mM in DMSO)

CuAAC Reaction Pathway

Alkyne-Modified
Protein

Reaction
Mixture

6-FAM-PEG3-Azide CuSO₄

(Copper Source)
Sodium Ascorbate
(Reducing Agent)

6-FAM Labeled
Protein

 Stable Triazole
Linkage Formed

Click to download full resolution via product page

Caption: Key components of the CuAAC labeling reaction.

Procedure:

Prepare 6-FAM-PEG3-Azide Stock: Dissolve 6-FAM-PEG3-Azide in anhydrous DMSO to a

concentration of 10 mM. Store protected from light.

Reaction Setup: In a microcentrifuge tube, combine the following in order:

Alkyne-modified protein (to a final concentration of 1-10 µM).

6-FAM-PEG3-Azide (add a 2- to 10-fold molar excess over the protein).
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(Optional) TBTA or THPTA ligand (add to a final concentration of 100-500 µM). The ligand

stabilizes the Cu(I) oxidation state and improves reaction efficiency.[4]

CuSO₄ solution (add to a final concentration of 50-200 µM).

Initiate Reaction: Add the freshly prepared Sodium Ascorbate solution to a final concentration

of 1-5 mM to initiate the reaction. Gently mix.

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

Quench Reaction (Optional): The reaction can be stopped by adding a chelating agent like

EDTA to a final concentration of 10 mM.

Purification: Proceed immediately to Protocol 4 to remove excess reagents and the free dye.

Protocol 3: Labeling via Strain-Promoted Click Chemistry (SPAAC)

This copper-free method is ideal for proteins that are sensitive to copper or when working in

complex biological lysates. It requires the protein to be modified with a strained alkyne, such as

DBCO. The modification can be done similarly to Protocol 1, but using a DBCO-NHS ester.

Materials:

DBCO-modified protein

6-FAM-PEG3-Azide (10 mM stock in DMSO)

Reaction buffer (PBS, pH 7.4)
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Caption: Copper-free SPAAC reaction between a DBCO-protein and an azide-dye.

Procedure:

Reaction Setup: In a microcentrifuge tube, combine the DBCO-modified protein (1-10 µM

final concentration) with a 2- to 10-fold molar excess of 6-FAM-PEG3-Azide stock solution.

Incubation: Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C,

protected from light. Reaction times for SPAAC are generally longer than for CuAAC.[8]

Purification: Proceed to Protocol 4 to purify the labeled protein.

Protocol 4: Purification of the Labeled Protein

It is critical to remove unreacted 6-FAM-PEG3-Azide, as free dye can cause high background

fluorescence and interfere with downstream analysis.[9] Size-exclusion chromatography (SEC)

is a gentle and effective method.[10]

Materials:

Crude labeling reaction mixture

Size-exclusion chromatography (SEC) column or spin desalting column appropriate for the

protein's molecular weight
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Storage buffer (e.g., PBS, pH 7.4)

Procedure:

Column Equilibration: Equilibrate the SEC or desalting column with the desired storage

buffer according to the manufacturer's instructions.

Sample Loading: Apply the entire reaction mixture to the equilibrated column.

Elution/Collection:

For SEC: Elute the protein with the storage buffer and collect fractions. The larger, labeled

protein will elute first, followed by the smaller, free dye molecules.[9]

For Spin Columns: Centrifuge the column according to the manufacturer's protocol to

collect the purified protein.

Fraction Analysis: Monitor the collected fractions by measuring absorbance at 280 nm

(protein) and 494 nm (6-FAM dye). Pool the fractions that contain the labeled protein

(positive for both A280 and A494).

Protocol 5: Characterization and Calculation of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can

be determined using UV-Vis spectrophotometry.[9]

Procedure:

Measure Absorbance: Measure the absorbance of the purified, labeled protein solution at

280 nm (A₂₈₀) and 494 nm (A₄₉₄).

Calculate Protein Concentration: The absorbance of the 6-FAM dye at 280 nm will interfere

with the protein absorbance measurement. A correction factor (CF) must be applied. The CF

for fluorescein is approximately 0.3.[9]

Corrected A₂₈₀ = A₂₈₀_measured - (A₄₉₄ × CF)

Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)
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ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

Calculate Dye Concentration:

Dye Concentration (M) = A₄₉₄ / (ε_dye × path length)

ε_dye for 6-FAM is ~75,000 M⁻¹cm⁻¹.

Calculate DOL:

DOL = Dye Concentration (M) / Protein Concentration (M)

A DOL between 1 and 3 is often ideal for most applications to avoid issues like self-quenching

of the fluorophore.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes: In Vitro Protein Labeling with 6-FAM-
PEG3-Azide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677517#6-fam-peg3-azide-for-labeling-proteins-in-
vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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